4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine
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Overview
Description
4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine is a complex organic compound that features a unique combination of isoquinoline, pyrimidine, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the Fluorophenyl Group:
Final Assembly: The final step involves the coupling of the isoquinoline and pyrimidine moieties, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and pyrimidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds within the rings, resulting in the formation of amines or saturated rings.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) are used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, reduction can produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, offering possibilities for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Similar Compounds
- 4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine
- 4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-bromophenyl)sulfanyl]-2-pyrimidinamine
- 4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine
Uniqueness
The uniqueness of 4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine lies in the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall bioactivity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(4-fluorophenyl)sulfanylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4S/c20-15-5-7-16(8-6-15)25-18-11-17(22-19(21)23-18)24-10-9-13-3-1-2-4-14(13)12-24/h1-8,11H,9-10,12H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFFUKRQQOKSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC(=NC(=N3)N)SC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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